molecular formula C7H4F2S B12980090 2-(Difluoromethyl)-5-ethynylthiophene

2-(Difluoromethyl)-5-ethynylthiophene

Cat. No.: B12980090
M. Wt: 158.17 g/mol
InChI Key: HAXUETBZNGQPCW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-ethynylthiophene is an organofluorine compound that features a thiophene ring substituted with a difluoromethyl group and an ethynyl group

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-ethynylthiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Palladium catalysts, copper co-catalysts, bases like triethylamine (TEA)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Methyl-substituted thiophenes

    Substitution: Various substituted thiophenes depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-5-ethynylthiophene is unique due to the presence of both the difluoromethyl and ethynyl groups, which confer distinct electronic properties and reactivity. The difluoromethyl group enhances metabolic stability and lipophilicity, while the ethynyl group provides a site for further functionalization and covalent interactions .

Properties

Molecular Formula

C7H4F2S

Molecular Weight

158.17 g/mol

IUPAC Name

2-(difluoromethyl)-5-ethynylthiophene

InChI

InChI=1S/C7H4F2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4,7H

InChI Key

HAXUETBZNGQPCW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(S1)C(F)F

Origin of Product

United States

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